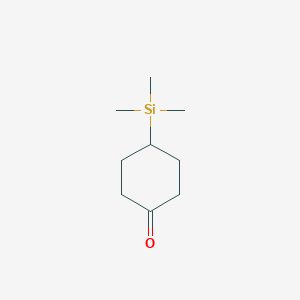

4-(Trimethylsilyl)cyclohexanone

Description

Significance of Trimethylsilyl (B98337) Groups in Synthetic Chemistry

The trimethylsilyl (TMS) group, consisting of a silicon atom bonded to three methyl groups, is a cornerstone of modern synthetic organic chemistry. ontosight.aiwikipedia.org Its widespread use, appearing in a significant percentage of synthetic reactions, stems from its unique combination of chemical inertness and strategic reactivity. ontosight.ai One of the primary roles of the TMS group is as a protecting group for sensitive functionalities, particularly alcohols, phenols, and carboxylic acids. wikipedia.orgyoutube.comfiveable.me By temporarily replacing an acidic proton, the TMS group shields these functionalities from unwanted reactions, allowing for chemical transformations on other parts of the molecule. fiveable.me This protection is readily reversible under mild conditions, often using fluoride-based reagents, a feature that is crucial for multi-step syntheses. youtube.comfiveable.me

Beyond its protective role, the large molecular volume of the TMS group can introduce significant steric hindrance, which can be exploited to control the stereochemical outcome of reactions. wikipedia.org Furthermore, trimethylsilylated compounds often exhibit increased volatility, making them more amenable to analysis by techniques such as gas chromatography and mass spectrometry. youtube.com The unique electronic properties of the silicon atom also influence the reactivity of adjacent functional groups, a characteristic that is central to the utility of compounds like 4-(trimethylsilyl)cyclohexanone.

Overview of Cyclohexanone (B45756) Derivatives as Versatile Building Blocks

Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. nih.govacs.org Their utility lies in the reactivity of the ketone functional group and the adjacent α-carbons, which can be readily functionalized. nih.gov The six-membered ring of cyclohexanone is a common motif in numerous natural products and biologically active compounds. nih.gov

The versatility of cyclohexanone derivatives is further enhanced by their ability to undergo a wide range of chemical transformations. These include aldol (B89426) condensations, Michael additions, and various alkylation and acylation reactions. organic-chemistry.org The conformational properties of the cyclohexane (B81311) ring also play a crucial role in directing the stereoselectivity of these reactions. researchgate.net The ability to introduce substituents at various positions on the ring allows for the synthesis of a diverse library of compounds with tailored properties and functionalities. ontosight.aigoogle.com This makes cyclohexanone derivatives indispensable starting materials in the synthesis of pharmaceuticals, agrochemicals, and materials. google.comnih.govlabproinc.com

Research Landscape of this compound: A Focused Perspective

The research surrounding this compound specifically explores the interplay between the reactivity of the cyclohexanone core and the unique properties of the trimethylsilyl substituent. While not as extensively studied as some other cyclohexanone derivatives, its strategic placement of the TMS group at the 4-position offers distinct advantages and avenues for synthetic exploration.

Investigations into this compound and related structures have touched upon its synthesis and its application in annulation reactions to form five-membered rings. acs.org The photochemical behavior of silylated cyclohexadienones has also been a subject of study, revealing the influence of the trimethylsilyl group on reaction pathways. nih.gov Furthermore, the reactions of related silylated diazacyclohexadienes with boron compounds have been explored, leading to novel boron-nitrogen containing compounds. mdpi.com The presence of the TMS group can influence the stereochemical outcome of reactions at the carbonyl group and can be used to direct subsequent transformations. The synthesis of this compound is often achieved through methods like the Birch reduction-alkylation of silyl-substituted aromatic precursors. nih.gov

| Property | Value |

| Chemical Formula | C9H18OSi |

| Molecular Weight | 170.327 g/mol |

| Boiling Point | 213.2 °C at 760 mmHg |

| Flash Point | 82.8 °C |

| Density | 0.88 g/cm³ |

| LogP | 2.83790 |

| Table 1: Physical and Chemical Properties of this compound lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLRCPXWWKKKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trimethylsilyl Cyclohexanone and Analogues

Strategies for Carbon-Silicon Bond Formation in Cyclohexanone (B45756) Frameworks

The direct introduction of a silyl (B83357) group onto a pre-existing cyclohexanone or cyclohexenone ring is a common and effective strategy. These methods leverage different types of reactions to form the C-Si bond.

Nucleophilic Silylation Approaches to Ketones

Nucleophilic silylation involves the reaction of a silyl anion equivalent with an electrophilic carbonyl carbon. While not the most common method for the synthesis of 4-(trimethylsilyl)cyclohexanone itself, the principles are foundational in organosilicon chemistry. Silyl lithium reagents, for instance, can add to the carbonyl group of cyclohexanone. However, this initially forms a silylated alcohol which would then require oxidation to yield the desired ketone. A more direct approach involves the conjugate addition of a silyl nucleophile to a cyclohexenone precursor. For example, silyl cuprates can be employed for the 1,4-addition to α,β-unsaturated ketones, which upon workup can yield the β-silylated ketone.

Directed Silylation in Cyclohexanone Systems

A more controlled and widely used approach involves the directed silylation of cyclohexanone systems, often proceeding through the formation of an enolate or a silyl enol ether intermediate. The reaction of an enolizable ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base, is a general method for preparing silyl enol ethers. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of the resulting silyl enol ether. For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic silyl enol ether, while a weaker base like triethylamine (B128534) tends to yield the more thermodynamically stable product. wikipedia.org These silyl enol ethers are versatile intermediates that can undergo various transformations.

The direct α-silylation of cyclohexanone can be achieved by generating the enolate with a suitable base, followed by quenching with a silyl halide. This method allows for the introduction of a silyl group at the α-position to the carbonyl.

Transition Metal-Catalyzed Routes for Silylated Cyclohexenones

Transition metal catalysis offers powerful and often highly selective methods for the synthesis of silylated cyclohexenones, which can then be reduced to the corresponding silylated cyclohexanones. Palladium-catalyzed reactions have been developed for the dehydrogenation of substituted cyclohexanones to yield phenols, a process that proceeds through cyclohexenone intermediates. nih.gov Furthermore, palladium catalysis is effective in the α-arylation of cyclic vinylogous esters, which can be transformed into γ-arylcyclohexenones. researchgate.net

Rhodium catalysts have also been employed in various silylation reactions. For instance, rhodium complexes can catalyze the C-H silylation of arenes and heteroarenes. nih.gov While not directly applied to cyclohexanone, these methods highlight the potential of rhodium catalysis in forming C-Si bonds. Iridium-catalyzed silylation of C-H bonds is another significant area of research, with applications in the functionalization of complex molecules. nih.govnih.gov

The following table summarizes some transition metal-catalyzed approaches that could be adapted for the synthesis of silylated cyclohexenone precursors.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Palladium(II) acetate (B1210297) / oxidant | O-Aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | Dehydrogenative intramolecular arylation. nih.gov |

| [Rh(coe)2Cl]2 / (S,S)-Ph-BPE | Arenes / HMe2SiOEt | Arylethoxydimethylsilanes | Intermolecular C–H silylation. nih.gov |

| [Ir(cod)(OMe)]2 / Pyridyl-imidazoline ligand | Five-membered heteroarenes | Heteroarylsilanes | High sterically derived regioselectivity. nih.gov |

Functional Group Interconversions Leading to the Ketone Moiety

An alternative synthetic strategy involves the formation of the ketone functionality from a precursor that already contains the desired silyl group. This is typically achieved through oxidation of a silylated alcohol or reduction of a silylated enone.

Oxidative Transformations of Silylated Cyclohexanols

The oxidation of a 4-(trimethylsilyl)cyclohexanol precursor is a straightforward and common method to obtain this compound. A variety of oxidizing agents can be employed for this transformation.

Pyridinium Chlorochromate (PCC): PCC is a mild and selective oxidizing agent that is widely used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. organicchemistrytutor.comorganic-chemistry.orglibretexts.org It is particularly useful when other sensitive functional groups are present in the molecule. The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM). organic-chemistry.org

Swern Oxidation: The Swern oxidation is another mild and highly effective method for oxidizing primary and secondary alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.org The Swern oxidation is known for its tolerance of a wide range of functional groups and is often used in the synthesis of complex molecules. numberanalytics.com

Other Methods: Other chromium-based reagents, such as the Collins reagent (CrO3 in pyridine), can also be used for this oxidation. chemistrysteps.com Additionally, photocatalytic oxidation methods are being developed for the selective conversion of cyclohexanol (B46403) to cyclohexanone. utwente.nl

The table below provides a comparison of common oxidative methods for the conversion of silylated cyclohexanols to the corresponding ketones.

| Oxidation Method | Reagents | Key Advantages |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Mild, selective, commercially available. organic-chemistry.org |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Mild conditions, high yields, functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Collins Oxidation | Chromium trioxide, pyridine | Alternative to PCC. chemistrysteps.com |

Reductive Pathways to Silylated Cyclohexanones

The conjugate reduction (1,4-reduction) of a 4-(trimethylsilyl)cyclohex-2-en-1-one precursor provides a direct route to this compound. This approach is particularly useful as silylated cyclohexenones can be prepared through various methods, including those involving transition metal catalysis.

Several methods are available for the selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones while leaving the carbonyl group intact. organic-chemistry.org

Catalytic Hydrogenation: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common method for the reduction of alkenes. capes.gov.br By carefully selecting the reaction conditions, the C=C bond of an enone can be selectively reduced.

Metal Hydride Reagents: While powerful reducing agents like lithium aluminum hydride will typically reduce both the double bond and the carbonyl group, milder and more selective hydride reagents can be used. For instance, copper hydride reagents are known to effect conjugate reduction.

Other Reductive Systems: Systems composed of nickel(II) chloride, lithium metal, and a catalytic amount of a polymer-supported arene in ethanol (B145695) have been shown to efficiently reduce α,β-unsaturated carbonyl compounds. organic-chemistry.org

The following table summarizes some reductive pathways for the synthesis of silylated cyclohexanones from their unsaturated precursors.

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H2, Pd/C | Selective reduction of the C=C bond. capes.gov.br |

| Nickel Nanoparticles | NiCl2, Li, polymer-supported arene, ethanol | Mild conditions, high yields. organic-chemistry.org |

| Trichlorosilane/Chiral Bisphosphine Dioxide | HSiCl3, chiral catalyst | Asymmetric conjugate reduction. organic-chemistry.org |

Chemo- and Regioselective Synthesis of 4-Substituted Cyclohexanone Precursors

The synthesis of specifically substituted cyclohexanones is a cornerstone of modern organic chemistry, providing access to key intermediates for natural product synthesis and pharmaceutical development. Among the various strategies, ring expansion and contraction methodologies offer powerful and often elegant routes to these valuable scaffolds. These methods allow for the construction of the six-membered cyclohexanone ring from smaller or larger cyclic precursors, often with a high degree of control over the placement of substituents.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions represent a class of molecular rearrangements that alter the size of a carbocyclic ring. These transformations are particularly useful for accessing substituted cyclohexanones that may be challenging to synthesize through more conventional cyclization or functionalization approaches.

Ring Expansion Methodologies

Ring expansion reactions provide a means to construct a cyclohexanone ring from a more readily available cyclopentanone (B42830) precursor. A prominent method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction sequence typically begins with the conversion of a cyclic ketone to a 1-aminomethyl-cycloalkanol, which then undergoes rearrangement upon treatment with nitrous acid to yield a ring-expanded ketone. numberanalytics.comnumberanalytics.com

The general pathway for the Tiffeneau-Demjanov rearrangement, as applied to the synthesis of a substituted cyclohexanone from a cyclopentanone, is initiated by the formation of a cyanohydrin. The cyanohydrin is subsequently reduced to a β-amino alcohol. Diazotization of the primary amine with nitrous acid generates an unstable diazonium salt, which decomposes to release nitrogen gas and form a primary carbocation. This is followed by a 1,2-alkyl shift, where a carbon from the cyclopentane (B165970) ring migrates, leading to the formation of a more stable carbocation and the expansion of the ring to a six-membered cycloalkanone. libretexts.org The regioselectivity of the migration can be influenced by the substitution pattern on the ring. libretexts.org

Table 1: Key Ring Expansion Reactions for Cyclohexanone Synthesis

| Reaction Name | Starting Material | Reagents | Product | Key Features |

| Tiffeneau-Demjanov Rearrangement | Substituted Cyclopentanone | 1. KCN, H+ 2. LiAlH4 3. HNO2 | Substituted Cyclohexanone | One-carbon ring expansion; proceeds via a 1-aminomethyl-cycloalkanol intermediate. wikipedia.orgwikipedia.orglibretexts.org |

| Diazomethane Reaction | Cyclopentanone | CH2N2 | Cyclohexanone | A classic method for one-carbon homologation of ketones. |

| Silyl-Assisted Ring Expansion | α-(dialkylsilyl)-α-diazoacetates | Photochemical conditions | 6-ethoxy-1-oxa-2-silacyclohex-5-enes | Involves intramolecular C-H insertion followed by a thermal 1,3-silyl shift to achieve ring expansion. rsc.org |

| Lewis Acid-Catalyzed Cycloisomerization | Alkylidenecyclopropane acylsilanes | Lewis Acid (e.g., BF3·OEt2) | Bicyclic α-silyl ketones | A ring-expanding cycloisomerization that forms fused cyclobutane (B1203170) rings which can be precursors to functionalized cyclohexanones. nih.gov |

Recent advancements have also explored silyl-substituted compounds in ring expansion strategies. For instance, 2-ethoxycarbonyl-1-silacyclobutanes, synthesized from the intramolecular C-H insertion of carbenes generated from α-(di-tert-butylsilyl)-α-diazoacetates, undergo a smooth thermal ring-expansion. This occurs via a 1,3(C→O) silyl shift to produce 6-ethoxy-1-oxa-2-silacyclohex-5-enes, which are precursors to functionalized six-membered rings. rsc.org Another innovative approach involves the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. This method yields bicyclic α-silyl ketones containing a cyclobutane ring, which serves as a handle for further functionalization and potential elaboration into more complex cyclohexanone derivatives. nih.gov

Ring Contraction Methodologies

Conversely, ring contraction methods can be employed to synthesize substituted cyclohexanones from larger, seven-membered rings. The Favorskii rearrangement is a classic and highly effective method for the ring contraction of cyclic α-halo ketones. wikipedia.orgddugu.ac.in When a cycloheptanone (B156872) is halogenated at the α-position and subsequently treated with a base, it can rearrange to form a cyclopentanecarboxylic acid derivative. However, by selecting appropriate substrates and reaction conditions, this methodology can be adapted for the synthesis of cyclohexanone precursors. A notable example is the conversion of 2-chlorocyclohexanone (B41772) with a base to yield ethyl cyclopentanecarboxylate, demonstrating a six-membered ring contracting to a five-membered ring. adichemistry.com The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen. adichemistry.comyoutube.com The subsequent nucleophilic attack by a base on the cyclopropanone leads to the cleavage of a carbon-carbon bond and the formation of the ring-contracted product. adichemistry.com

Table 2: Key Ring Contraction Reaction for Cyclohexanone Precursor Synthesis

| Reaction Name | Starting Material | Reagents | Product | Key Features |

| Favorskii Rearrangement | α-Halo Cycloheptanone | Base (e.g., NaOR, NaOH) | Cyclohexanecarboxylic Acid Derivative | Contraction of a seven-membered ring to a six-membered ring; proceeds via a bicyclic cyclopropanone intermediate. wikipedia.orgadichemistry.com |

While direct application to the synthesis of this compound via these specific rearrangement pathways is not extensively documented, these methodologies provide a robust framework for the chemo- and regioselective synthesis of a wide array of 4-substituted cyclohexanone precursors. The strategic application of a Tiffeneau-Demjanov rearrangement to a 3-trimethylsilylcyclopentanone or a Favorskii rearrangement to a suitably substituted α-halo cycloheptanone could theoretically provide routes to the target compound or its close analogues.

Reactivity and Transformation Pathways of 4 Trimethylsilyl Cyclohexanone

Carbonyl Group Reactivity

The carbonyl group in 4-(trimethylsilyl)cyclohexanone is a key site for a variety of chemical transformations, characteristic of ketones.

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of cyclohexanone (B45756) and its derivatives. academie-sciences.frmasterorganicchemistry.com The stereochemical outcome of these additions is influenced by several factors, including steric hindrance and electronic effects. researchgate.net For small nucleophiles, axial attack is often preferred due to favorable orbital overlap, a concept explained by the Cieplak model which considers the stabilization of the transition state through hyperconjugation. academie-sciences.frresearchgate.netyoutube.com Conversely, larger nucleophiles tend to favor equatorial attack to minimize steric interactions with the axial hydrogens on the cyclohexane (B81311) ring. academie-sciences.fr

The addition of a nucleophile to the carbonyl group transforms the sp²-hybridized carbon into a tetrahedral sp³-hybridized carbon. masterorganicchemistry.com This process can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com

| Nucleophile Type | Preferred Attack Trajectory | Controlling Factors |

| Small Nucleophiles (e.g., H⁻) | Axial | Orbital Overlap, Hyperconjugation academie-sciences.frresearchgate.net |

| Large Nucleophiles | Equatorial | Steric Hindrance academie-sciences.fr |

Enolization and Enolate Chemistry of the Ketone

Like other ketones with α-hydrogens, this compound can undergo enolization to form an enol or an enolate. oregonstate.edu This process, which can be catalyzed by either acid or base, involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a carbon-carbon double bond. oregonstate.edu The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.

The acidity of the α-protons in cyclohexanone is significantly higher than that of a typical alkane due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate. oregonstate.edu

The enolate of this compound can be trapped with a silyl (B83357) electrophile, such as trimethylsilyl (B98337) chloride, to form a silyl enol ether. wikipedia.org This reaction is a cornerstone of modern organic synthesis, as silyl enol ethers are versatile intermediates. wikipedia.orgorgsyn.org The formation of the silyl enol ether proceeds via nucleophilic attack of the enolate oxygen on the silicon atom, driven by the high strength of the silicon-oxygen bond. youtube.com

The regioselectivity of silyl enol ether formation from unsymmetrical ketones can be controlled by the reaction conditions. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic silyl enol ether, which has the less substituted double bond. wikipedia.org In contrast, weaker bases like triethylamine (B128534) tend to yield the more stable, thermodynamic silyl enol ether. wikipedia.org

Silyl enol ethers are valuable for a range of carbon-carbon bond-forming reactions, including Mukaiyama aldol (B89426) additions and Michael reactions, often catalyzed by Lewis acids. wikipedia.org

| Condition | Product Type | Governing Principle |

| Strong, hindered base (e.g., LDA), low temperature | Kinetic Silyl Enol Ether | Steric hindrance directs deprotonation at the less hindered α-carbon. wikipedia.org |

| Weak base (e.g., Triethylamine) | Thermodynamic Silyl Enol Ether | Equilibrium favors the formation of the more substituted, stable double bond. wikipedia.org |

Aldol and Related Condensation Reactions

The enolate of this compound can participate in aldol condensation reactions, acting as a nucleophile that attacks the carbonyl group of another molecule. nih.govyoutube.com This reaction, which can be catalyzed by either acid or base, forms a new carbon-carbon bond and initially yields a β-hydroxy ketone. youtube.comvaia.com Subsequent dehydration often occurs to produce an α,β-unsaturated ketone. youtube.com

The self-condensation of cyclohexanone can be highly selective, with some catalysts yielding the dimer product with near 100% selectivity. nih.gov The equilibrium of the aldol condensation of ketones can sometimes favor the reactants due to steric hindrance in the product. vaia.com

Trimethylsilyl Group Reactivity

The trimethylsilyl (TMS) group at the 4-position of the cyclohexanone ring also imparts specific reactivity to the molecule.

Desilylation Strategies and Their Mechanistic Implications

The carbon-silicon bond can be cleaved under various conditions, a process known as desilylation. This reaction is synthetically useful for removing the silyl group after it has served its purpose, for example, in directing stereochemistry or protecting a certain position.

Protodesilylation, the replacement of a silyl group with a proton, can be achieved using various reagents. For instance, catalytic amounts of silver nitrate (B79036) can facilitate the protiodesilylation of trimethylsilyl alkynes. organic-chemistry.org Additionally, potassium trimethylsilanolate (KOTMS) has been shown to be an effective catalyst for the cleavage of various organosilanes under mild conditions. organic-chemistry.org The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the selective desilylation of terminal acetylenic TMS groups in the presence of other silyl ethers. organic-chemistry.org The mechanism of desilylation often involves nucleophilic attack on the silicon atom or protonation of the carbon atom attached to silicon, leading to the cleavage of the C-Si bond.

| Reagent | Substrate Type | Key Features |

| Silver Nitrate (catalytic) | 1-(Trimethylsilyl)-1-alkynes | Discussed in the context of mechanism and selectivity. organic-chemistry.org |

| Potassium Trimethylsilanolate (KOTMS) | Various organosilanes | Additive-free, mild conditions, good functional group compatibility. organic-chemistry.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Terminal acetylenic TMS groups | Selective cleavage in the presence of other silyl ethers. organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions Involving Silicon

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netyoutube.com In the context of silicon-containing compounds, these reactions often utilize organosilanes as coupling partners. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comuwindsor.ca

While specific studies on this compound are not extensively detailed in the provided results, the principles of palladium-catalyzed cross-coupling reactions involving organosilanes are well-established. uwindsor.canii.ac.jp For instance, the Hiyama coupling utilizes organosilanes in the presence of a fluoride (B91410) activator. A more practical approach involves the use of organoalkoxysilanes, which are more stable and still exhibit good reactivity under basic aqueous conditions, analogous to the well-known Suzuki-Miyaura reaction. nii.ac.jp

These reactions typically couple an organosilane with an organic halide or triflate. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netuwindsor.ca The versatility of this methodology allows for the formation of a wide array of chemical bonds, making it a powerful tool in the synthesis of complex molecules. researchgate.net

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate. youtube.com |

| Transmetalation | The organic group from the organosilane is transferred to the palladium(II) complex, displacing the halide. youtube.com |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com |

Electrophilic Substitution at the Silyl-Substituted Carbon

Electrophilic substitution reactions involve the replacement of a functional group, often a hydrogen atom, with an electrophile. byjus.com In aliphatic systems, this can occur at a carbon atom bearing a silyl group. The carbon-silicon bond can be cleaved by an electrophile, leading to the substitution of the silyl group.

The general mechanism for electrophilic substitution involves three main steps: the generation of an electrophile, the formation of a carbocation intermediate (or a similar positively charged species), and the removal of a proton or, in this case, the silyl group. byjus.comlibretexts.org The stability of the resulting carbocation plays a significant role in the reaction's feasibility.

In the case of silylated ketones, the enol or enolate form can act as the nucleophile. For instance, silyl enol ethers, which are more nucleophilic than their corresponding ketones, can undergo α-arylation using diaryliodonium salts as the arylating agent. mdpi.com This reaction proceeds via an electrophilic attack on the electron-rich double bond of the silyl enol ether.

Table 2: General Mechanism of Electrophilic Substitution

| Step | Description |

| Generation of Electrophile | A reactive electrophile is generated, often with the assistance of a Lewis acid. byjus.com |

| Nucleophilic Attack | The π-electrons of the enol or enolate attack the electrophile, forming a new carbon-electrophile bond and a carbocation intermediate. libretexts.orgmdpi.com |

| Deprotonation/Desilylation | A base removes a proton from an adjacent carbon to restore a double bond, or in other cases, the silyl group is eliminated to yield the substituted product. libretexts.org |

Rearrangement Reactions and Fragmentations

Silylated cyclohexanones can undergo unique rearrangement and fragmentation reactions, often initiated by radical or photochemical means. These transformations can lead to significant alterations of the molecular skeleton.

The cleavage of carbon-carbon single bonds in unstrained cyclic ketones is a challenging but synthetically valuable transformation. nih.gov Radical-mediated processes have emerged as a powerful strategy to achieve this. nih.govcapes.gov.br These reactions often involve the generation of a radical intermediate that can trigger the cleavage of a C-C bond within the cyclic ketone framework.

Studies have shown that an aryl radical, generated in situ, can facilitate the cleavage of the cyclic C-C σ-bond in cyclohexanones under mild conditions. nih.gov This approach allows for the synthesis of diverse and structurally complex molecules. nih.gov While not specific to this compound, these findings demonstrate the potential for radical-mediated C-C bond cleavage in substituted cyclohexanone systems. The presence of a trimethylsilyl group could influence the regioselectivity of the cleavage due to its electronic and steric effects.

The photochemistry of cyclohexadienones is a well-studied area, known for producing complex molecular rearrangements. rsc.org Upon irradiation, cyclohexadienones can undergo a variety of transformations, including rearrangements to bicyclo[3.1.0]hex-3-en-2-ones. rsc.org This process is believed to occur through a stereospecific ring opening to a ketene (B1206846) intermediate, followed by a stereospecific thermal cyclization. rsc.org

The presence of a silyl group on the cyclohexadienone ring can influence the course of these photochemical rearrangements. While direct studies on silylated cyclohexadienones were not found in the provided search results, the fundamental principles of cyclohexadienone photochemistry suggest that a silyl substituent would likely impact the stability of intermediates and the distribution of photoproducts.

Role in Advanced Organic Synthesis

4-(Trimethylsilyl)cyclohexanone as a Chiral Building Block

The application of this compound as a chiral building block is not extensively documented in peer-reviewed literature. The synthesis of this compound in an enantiomerically pure form, which would be a prerequisite for its use as a chiral starting material, has not been a major focus of reported synthetic efforts. Typically, its utility lies in its achiral form as a substrate for diastereoselective and potentially enantioselective transformations, where chirality is introduced during a reaction rather than being inherent in the starting material.

Applications in Stereoselective Synthesis

The true value of this compound in synthesis is demonstrated in its applications in stereoselective reactions. The C4-trimethylsilyl substituent exerts profound control over the stereochemical outcome of nucleophilic additions to the carbonyl group, enabling chemists to predict and direct the formation of specific stereoisomers.

The addition of a nucleophile to the carbonyl carbon of this compound creates a new stereocenter. The facial selectivity of this attack—that is, whether the nucleophile approaches from the axial or equatorial face of the ring—is dictated by a delicate balance of steric and stereoelectronic effects, which can be modulated by the nature of the nucleophile and the reaction conditions.

The large trimethylsilyl (B98337) group preferentially occupies the equatorial position in the chair conformation of the cyclohexanone (B45756) ring. This places it distal to the carbonyl group, minimizing direct steric interactions but allowing it to exert powerful long-range stereoelectronic control. The outcome of nucleophilic additions is often rationalized by established models of asymmetric induction.

Steric Effects: For very bulky nucleophiles or reducing agents, the primary consideration is steric hindrance. The path of attack that minimizes steric clash with the axial hydrogens at the C2 and C6 positions is favored. This leads to equatorial attack, producing the cis-alcohol, where the new hydroxyl group is cis to the C4-trimethylsilyl substituent. acs.org

Stereoelectronic Effects (Cieplak and Felkin-Anh Models): For small nucleophiles, such as hydride reagents like sodium borohydride (B1222165) (NaBH₄), stereoelectronic factors often dominate. libretexts.org According to the Cieplak model, the transition state is stabilized by electron donation from adjacent, anti-periplanar σ-bonds into the forming σ* orbital of the new carbon-nucleophile bond. researchgate.net The C-Si bond is a strong σ-donor. When the TMS group is equatorial, the C3-C4 and C5-C4 σ-bonds are positioned to stabilize an axial attack trajectory. This leads to the preferential formation of the trans-alcohol, where the hydroxyl group is trans to the C4-trimethylsilyl group. acs.orgresearchgate.net

The diastereoselectivity of hydride reduction in substituted cyclohexanones is well-studied. While specific data for this compound is sparse, the outcomes for the structurally analogous and extensively studied 4-tert-butylcyclohexanone (B146137) provide a clear and predictive model for its behavior. acs.orgtamu.edu The tert-butyl group, like the trimethylsilyl group, is a bulky, non-polar substituent that locks the ring in a specific chair conformation.

| Substrate | Reducing Agent | Major Product Stereoisomer | Rationale | Reference |

|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | NaBH₄ (small) | trans-4-tert-Butylcyclohexanol (Axial Attack) | Stereoelectronic control dominates over minor steric hindrance. | acs.orgtamu.edu |

| 4-tert-Butylcyclohexanone | L-Selectride® (bulky) | cis-4-tert-Butylcyclohexanol (Equatorial Attack) | Steric hindrance from the bulky reagent dictates facial selectivity. | tamu.edu |

| This compound (Predicted) | NaBH₄ (small) | trans-4-(Trimethylsilyl)cyclohexanol (Axial Attack) | Strong σ-donating ability of C-Si bond favors axial attack transition state. | researchgate.net |

| This compound (Predicted) | Bulky Hydride (e.g., L-Selectride®) | cis-4-(Trimethylsilyl)cyclohexanol (Equatorial Attack) | Steric hindrance from the bulky reagent overrides electronic effects. | acs.org |

While the substrate itself offers excellent diastereocontrol, its use in enantioselective transformations, where a chiral catalyst or reagent is used to create a non-racemic product from the achiral ketone, is not a well-explored area of research. Methodologies for the enantioselective reduction or alkylation of simple cyclohexanones are well-established, but their specific application to this compound has not been prominently featured in the literature. researchgate.netmdpi.com

Synthesis of Complex Polycyclic and Heterocyclic Structures

The use of this compound as a starting material for the construction of more elaborate polycyclic or heterocyclic frameworks via annulation or cycloaddition reactions is not widely reported. While silicon-tethered groups are frequently employed in strategies to control ring-forming reactions, specific examples originating from this particular ketone are scarce in published synthetic routes. acs.org

Precursor for Bioactive Molecules and Natural Product Analogues

Substituted cyclohexanones are vital intermediates in the synthesis of numerous pharmaceuticals and natural products. google.com However, there is currently no significant body of research that identifies this compound as a direct precursor to known bioactive molecules or as a key intermediate in the total synthesis of natural product analogues. Its utility in this context remains a potential area for future exploration.

Stereochemical Aspects and Conformational Analysis

Conformational Preferences of the Cyclohexane (B81311) Ring in Silylated Systems

The conformation of the cyclohexane ring in 4-(trimethylsilyl)cyclohexanone is overwhelmingly dictated by the steric demands of the trimethylsilyl (B98337) (TMS) group.

Influence of the Trimethylsilyl Group on Ring Conformation

The trimethylsilyl group is known for its significant steric bulk. In a monosubstituted cyclohexane ring, a substituent can occupy either an axial or an equatorial position. The preference for one position over the other is quantified by the "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

The trimethylsilyl group has a high A-value, comparable to or even greater than the tert-butyl group, which is often used to "lock" the conformation of a cyclohexane ring. This strong preference means that this compound exists almost exclusively in a chair conformation where the TMS group occupies the equatorial position. This conformational locking has profound implications for the molecule's reactivity.

Table 1: A-Values for Selected Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH₃ | 1.7 |

| -C(CH₃)₃ | ~4.7-5.0 |

| -Si(CH₃)₃ | ~2.4-2.6 |

Note: A-values can vary slightly depending on the experimental or computational method used for their determination.

Energetics of Chair-Chair Interconversion in Silylated Cyclohexanones

Cyclohexane and its derivatives can undergo a "ring flip" or chair-chair interconversion, passing through higher-energy transition states and intermediates such as the half-chair and twist-boat conformations. For unsubstituted cyclohexane, the energy barrier for this interconversion is approximately 10-11 kcal/mol. mnstate.edu

In the case of this compound, the two chair conformers are not energetically equivalent. The conformer with the axial TMS group is significantly higher in energy due to severe 1,3-diaxial steric strain between the TMS group and the axial hydrogens at the C2 and C6 positions. The energy difference between the two chair forms is dictated by the A-value of the TMS group.

Because of the large energy difference, the equilibrium lies heavily in favor of the equatorial conformer. The energy barrier to convert the more stable equatorial conformer to the less stable axial conformer is the sum of the standard barrier for cyclohexane ring flip and the A-value of the TMS group. Conversely, the barrier for the conversion of the high-energy axial conformer back to the equatorial one is much lower.

Table 2: Estimated Energetics of Chair-Chair Interconversion for this compound

| Parameter | Estimated Energy (kcal/mol) |

|---|---|

| Energy Difference (ΔG°) between Equatorial and Axial Conformers | ~2.5 |

| Energy Barrier (Equatorial → Axial) | ~12.5-13.5 |

| Energy Barrier (Axial → Equatorial) | ~10-11 |

Note: These values are estimated based on the A-value of the TMS group and the known interconversion barrier for unsubstituted cyclohexane.

Stereoelectronic Effects and Their Impact on Reactivity

Stereoelectronic effects arise from the spatial arrangement of orbitals and can influence the reactivity of a molecule. In cyclohexanone (B45756) systems, nucleophilic attack on the carbonyl carbon is a well-studied example where stereoelectronic effects play a role. Models such as the Felkin-Anh and Cieplak models are often invoked to explain the facial selectivity of such additions.

For this compound, the primary influence on reactivity is the steric hindrance imposed by the conformationally locked ring. However, stereoelectronic effects of the remote silyl (B83357) group can also be considered. The carbon-silicon bond is known to be a good σ-donor due to the electropositive nature of silicon. This electron-donating character can be transmitted through the sigma framework of the ring, potentially increasing the electron density at the carbonyl carbon. This effect would, in principle, slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclohexanone. However, this electronic effect is generally considered to be minor compared to the overwhelming steric factors that control the reactivity of this molecule. The dominant effect remains the directing influence of the bulky equatorial TMS group on the approach of incoming reagents.

Diastereoselectivity in Reactions Dictated by Conformational Equilibria

The conformational locking of the cyclohexane ring in this compound has a direct and predictable impact on the stereochemical outcome of its reactions. With the bulky TMS group occupying the equatorial position, the two faces of the planar carbonyl group are no longer equivalent.

The axial face of the carbonyl is significantly less sterically hindered than the equatorial face. The equatorial approach of a nucleophile would be impeded by the axial hydrogens at the C2 and C6 positions. Therefore, nucleophilic attack, particularly with small to moderately sized nucleophiles, is expected to occur preferentially from the axial direction.

This is clearly demonstrated in the reduction of the ketone to the corresponding alcohol. Reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will lead to the formation of two diastereomeric alcohols: cis-4-(trimethylsilyl)cyclohexanol (B8627369) and trans-4-(trimethylsilyl)cyclohexanol. The axial attack of the hydride results in the formation of the cis-alcohol (where the hydroxyl group is equatorial), while equatorial attack would yield the trans-alcohol (with an axial hydroxyl group).

Given the strong steric bias, the major product of the reduction is the cis-isomer. The diastereoselectivity of the reaction is expected to be high, with the product ratio heavily favoring the product of axial attack. The use of bulkier reducing agents, such as L-Selectride, which have greater steric demands, would be expected to further enhance this selectivity, leading almost exclusively to the cis-alcohol.

Table 3: Predicted Diastereoselectivity in the Reduction of this compound

| Reducing Agent | Major Product | Minor Product | Predicted Outcome |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | cis-4-(Trimethylsilyl)cyclohexanol | trans-4-(Trimethylsilyl)cyclohexanol | High preference for the cis isomer |

This high degree of diastereoselectivity, dictated by the fixed conformation, makes this compound a useful substrate in stereoselective synthesis where predictable control over the formation of a new stereocenter is required.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Geometries and Energetics

Detailed quantum chemical studies, which are fundamental to understanding the structure and stability of 4-(trimethylsilyl)cyclohexanone, appear to be absent from the available literature. Such studies would provide crucial insights into its conformational preferences and the electronic effects of the trimethylsilyl (B98337) group on the cyclohexanone (B45756) ring.

Density Functional Theory (DFT) Applications to Conformational Analysis and Reactivity

No specific Density Functional Theory (DFT) studies on the conformational analysis or reactivity of this compound have been found. DFT is a powerful tool for predicting the most stable three-dimensional arrangements of molecules (conformers) and for calculating their relative energies. For this compound, such an analysis would clarify the energetic preference for the axial versus equatorial placement of the bulky trimethylsilyl group and its influence on the chair conformation of the cyclohexanone ring. This information is critical for understanding its reactivity.

Ab Initio Calculations for Transition State Elucidation

There is no available research detailing the use of high-level ab initio calculations to elucidate the transition states of reactions involving this compound. These computational methods are essential for mapping out the energy landscape of a chemical reaction, identifying the high-energy transition state structures that govern reaction rates and mechanisms.

Mechanistic Pathway Elucidation through Computational Modeling

The application of computational modeling to understand the detailed reaction mechanisms of this compound has not been specifically reported. Such studies are vital for predicting how the molecule will behave in different chemical environments and for designing new synthetic routes.

Prediction of Stereoselectivity in Nucleophilic Additions

While computational methods are frequently used to predict the stereochemical outcome of nucleophilic additions to cyclohexanone derivatives, no studies have been published that specifically apply these methods to this compound. Predicting whether a nucleophile will attack from the axial or equatorial face is a key aspect of controlling the three-dimensional structure of the product, and the electronic and steric influence of the trimethylsilyl group would be a central focus of such an investigation.

Analysis of Radical Intermediates and Reaction Regioselectivity

The behavior of radical intermediates in reactions involving this compound remains computationally unexplored. The presence of the silicon atom could significantly influence the stability and reactivity of adjacent radical centers, potentially directing the regioselectivity of radical-mediated reactions. Computational analysis would be invaluable in understanding these effects.

Studies on Tautomerism and Isomerization Processes

Specific computational investigations into the tautomerism and isomerization processes of this compound are not present in the current body of scientific literature. A key area of interest would be the keto-enol tautomerism, where a proton and a double bond shift their positions. Computational studies could determine the relative stabilities of the keto and enol forms and the energy barriers for their interconversion, which are fundamental aspects of the compound's chemical character.

Advanced Spectroscopic Applications in Research on 4 Trimethylsilyl Cyclohexanone Derivatives

Elucidation of Reaction Mechanisms and Intermediate Structures

Understanding the stepwise transformation of reactants to products is fundamental to controlling chemical reactions. Spectroscopic methods are pivotal in detecting and characterizing transient species, or intermediates, that exist for only a fleeting moment during a reaction. Techniques like rapid-scanning stopped-flow UV-visible spectroscopy can capture the spectral signatures of intermediates, providing insights into their electronic structure. nih.gov For reactions involving 4-(trimethylsilyl)cyclohexanone, such as enolate formation or nucleophilic additions, time-resolved infrared (IR) spectroscopy can monitor changes in vibrational frequencies in real-time. For instance, the disappearance of the characteristic C=O stretching frequency of the ketone and the appearance of new bands corresponding to an enol or enolate intermediate can be tracked.

While direct experimental detection of every intermediate of a specific reaction of this compound may be challenging, computational chemistry provides a powerful complementary tool. Quantum mechanical calculations can predict the structures and spectral properties (IR, NMR) of proposed intermediates and transition states. nih.gov These theoretical spectra can then be compared with experimental data, where available, to support or refute a proposed reaction pathway. For example, in the proline-catalyzed alpha-amination of a cyclohexanone (B45756) derivative, computational studies have been used to map out the entire catalytic cycle, including the structures of enamine intermediates and transition states. nih.gov A similar approach can be applied to reactions of this compound to build a comprehensive picture of the reaction mechanism.

Stereochemical Assignment of Products

The three-dimensional arrangement of atoms, or stereochemistry, of a molecule is crucial as it often dictates its physical and biological properties. When this compound undergoes reactions, such as reduction of the ketone, new stereocenters can be created, leading to different stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of these products.

The key to stereochemical assignment using ¹H NMR lies in the analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs). The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. For example, in the reduction of 4-tert-butylcyclohexanone (B146137), a close analog of this compound, the resulting cis- and trans-4-tert-butylcyclohexanol isomers can be distinguished by the multiplicity and coupling constants of the proton at C1 (the carbon bearing the hydroxyl group). youtube.com The trans isomer typically shows a larger axial-axial coupling constant for the C1 proton, resulting in a more complex splitting pattern, often a "triplet of triplets," while the cis isomer exhibits smaller axial-equatorial and equatorial-equatorial couplings. youtube.com

Furthermore, NOE experiments, which detect through-space interactions between protons that are close to each other, can provide definitive stereochemical assignments. For instance, irradiation of the trimethylsilyl (B98337) group's protons would lead to an NOE enhancement of nearby protons on the cyclohexane (B81311) ring, helping to establish their relative orientation. In a study of chiral cyclohexenones, NOE data was instrumental in elucidating the relative stereochemistry of the substituents. researchgate.net

Spectroscopic Analysis for Derivatization Efficiency Studies

In many analytical applications, particularly for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is employed to increase the volatility and thermal stability of analytes. For this compound and its derivatives, further derivatization might be necessary depending on the specific functional groups present in a derivative. For example, if the ketone is reduced to a hydroxyl group, silylation is a common derivatization strategy. nih.gov

Spectroscopic methods are crucial for assessing the efficiency and completeness of such derivatization reactions. GC-MS itself is a primary tool for these studies. By analyzing the chromatogram, one can quantify the ratio of the derivatized product to the unreacted starting material. The mass spectra of the peaks can confirm the identity of the derivatized and underivatized species. For instance, a successful silylation of a hydroxyl group will result in a predictable mass shift in the mass spectrum.

To optimize a derivatization protocol, various parameters such as the choice of derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), reaction time, temperature, and the use of catalysts are systematically varied. nih.gov The yield of the derivatized product under each condition is then quantified using GC-MS. Automated derivatization protocols have been developed to improve reproducibility and throughput, minimizing the degradation of unstable derivatives. nih.gov Solid-phase analytical derivatization (SPAD) is another advanced technique where the derivatization reaction is carried out on a solid support, which can simplify sample cleanup and handling. nih.gov

The following table outlines common derivatization agents and the spectroscopic methods used to evaluate their efficiency:

| Derivatization Reagent | Target Functional Group | Analytical Technique for Efficiency Study | Key Indicator of Successful Derivatization |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH₂, -SH | GC-MS | Appearance of a new peak with a higher molecular weight corresponding to the TMS derivative. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH₂, -SH | GC-MS | Increased peak intensity and improved peak shape of the analyte in the chromatogram. |

| Menthyl Chloroformate | Amines | GC-MS | Formation of diastereomeric carbamates resolvable on an achiral GC column. scirp.org |

| Cyclohexanone/Sulfonated Polymer | Diols | GC-MS | Formation of stable cyclic acetal (B89532) or ketal derivatives with characteristic mass spectra. researchgate.net |

Advanced NMR Techniques for Conformational Analysis

The cyclohexane ring is not planar but exists in various conformations, with the chair conformation being the most stable. The substituents on the ring can adopt either an axial or equatorial position, and the equilibrium between these two orientations is a key aspect of the molecule's structure. Advanced NMR techniques are at the forefront of studying these conformational dynamics.

Variable-temperature (VT) NMR spectroscopy is a powerful method to study conformational equilibria. By recording NMR spectra at different temperatures, it is possible to "freeze out" the interconversion between different conformers on the NMR timescale. rit.edu At low temperatures, separate signals for the axial and equatorial conformers may be observed, allowing for their individual characterization and the determination of the equilibrium constant and thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational inversion. rit.edu

Nuclear Overhauser Effect (NOE) spectroscopy provides detailed information about the spatial proximity of atoms. In the context of conformational analysis, NOE data can be used to determine the preferred conformation of a molecule in solution. For example, a study on substituted 6-methyl-4-hydroxy-2-pyrones, which included a trimethylsilyl derivative, utilized steady-state kinetic NOE measurements to show a marked preference for a specific conformation in solution. ethz.ch This was further corroborated by X-ray diffraction data in the solid state. ethz.ch For a derivative of this compound, NOE experiments could definitively distinguish between conformers by observing through-space interactions between the trimethylsilyl group and the axial or equatorial protons on the cyclohexane ring.

The following table summarizes advanced NMR techniques and their application in the conformational analysis of cyclohexanone derivatives:

| NMR Technique | Information Obtained | Application to this compound Derivatives |

| Variable-Temperature (VT) NMR | Thermodynamic parameters (ΔG, ΔH, ΔS) of conformational equilibria. | Determination of the energetic preference for the trimethylsilyl group to be in an axial versus equatorial position. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proton-proton distances, revealing spatial relationships. | Elucidation of the preferred chair conformation and the orientation of substituents on the ring. |

| Rotating Frame Overhauser Effect Spectroscopy (ROESY) | Similar to NOE, but more effective for medium-sized molecules. | Can be used as an alternative or complement to NOE for detailed conformational analysis. |

| Coupling Constant (J-value) Analysis | Dihedral angles between adjacent protons. | Confirmation of chair conformations and the axial/equatorial orientation of protons and substituents. |

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures of this compound derivatives.

Fragmentation Pattern Analysis of Trimethylsilyl Derivatives

In mass spectrometry, molecules are often ionized by electron impact (EI), which can cause them to break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is a unique fingerprint of the molecule and can be used for its identification. The fragmentation of trimethylsilyl derivatives is well-studied and follows predictable pathways. nih.govnih.gov

For a generic trimethylsilyl ether derivative of a cyclohexanol (B46403), common fragmentation pathways include:

α-Cleavage: Cleavage of the bond adjacent to the oxygen atom, leading to the loss of a methyl group from the TMS moiety (M-15) or cleavage of the C-C bond in the ring.

Loss of Trimethylsilanol (B90980): Elimination of a molecule of trimethylsilanol (Me₃SiOH, 90 Da) is a common fragmentation pathway for TMS ethers.

Rearrangements: McLafferty-type rearrangements can occur in appropriately substituted derivatives, leading to characteristic fragment ions.

The presence of the silicon atom also gives rise to characteristic isotopic patterns due to the natural abundance of ²⁹Si and ³⁰Si isotopes.

The following table shows some characteristic fragment ions commonly observed in the mass spectra of trimethylsilyl derivatives:

| m/z | Ion Structure/Composition | Significance |

| 73 | [Si(CH₃)₃]⁺ | Characteristic of the trimethylsilyl group. |

| 75 | [HO=Si(CH₃)₂]⁺ | Often observed in the spectra of TMS ethers. |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group, a common initial fragmentation. |

| M-90 | [M - Me₃SiOH]⁺ | Loss of trimethylsilanol from a TMS ether. |

High-Resolution Mass Spectrometry for Molecular Formula Determination

While standard mass spectrometry provides the nominal mass of an ion, high-resolution mass spectrometry (HRMS) can measure the mass with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of a molecule or fragment.

Because the exact masses of atoms are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949, ²⁸Si = 27.9769), different combinations of atoms that have the same nominal mass will have slightly different exact masses. For example, the nominal mass 170 could correspond to several molecular formulas. HRMS can distinguish between these possibilities, providing a powerful tool for confirming the identity of a newly synthesized this compound derivative or for identifying an unknown compound in a mixture.

For example, consider two possible formulas with a nominal mass of 170: C₁₀H₂₂O and C₉H₁₈OSi. Their exact masses would be:

C₁₀H₂₂O: (10 * 12.0000) + (22 * 1.0078) + (1 * 15.9949) = 158.1725

C₉H₁₈OSi (this compound): (9 * 12.0000) + (18 * 1.0078) + (1 * 15.9949) + (1 * 27.9769) = 170.1127

A high-resolution mass spectrometer can easily differentiate between these two masses, thus confirming the elemental composition of the analyte. This capability is invaluable in all aspects of chemical research involving this compound and its derivatives.

Future Research Directions and Emerging Trends

Development of Novel Catalytic and Green Synthetic Routes

The synthesis of functionalized cyclohexanones is moving towards more efficient, selective, and environmentally benign methodologies. Future research for synthesizing 4-(trimethylsilyl)cyclohexanone and its derivatives is expected to focus on advanced catalytic systems that operate under mild conditions.

A significant trend is the adoption of photocatalysis. For instance, tandem carbene and photoredox-catalyzed processes have been developed for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.gov This approach allows for the construction of two contiguous C-C bonds under mild conditions, avoiding the need for strong bases or costly metal catalysts. nih.gov Another green approach involves the selective oxidation of cyclohexanol (B46403) precursors using environmentally friendly oxidants like aqueous hydrogen peroxide (H₂O₂). researchgate.net Research has demonstrated the efficacy of one-dimensional crystalline hexagonal tungsten trioxide (h-WO₃) nanorods as a recyclable catalyst for this transformation, significantly increasing the yield of cyclohexanone (B45756) under mild conditions (80 °C, ambient pressure). researchgate.net

Furthermore, the development of sophisticated, reusable catalysts is a key area. Amphiphilic resin-dispersed palladium nanoparticles, for example, have been shown to effectively catalyze transfer hydrogenations of ketones in aqueous media, where water serves as the hydrogen donor. ims.ac.jp Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts also represents a powerful method for producing optically active cyclohexanone derivatives. mdpi.com These catalytic strategies represent the forefront of efforts to create scalable, low-cost, and sustainable routes to complex cyclohexanone building blocks. nih.gov

Table 1: Emerging Catalytic Systems for Cyclohexanone Synthesis

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Tandem Carbene/Photoredox | [5+1] Cycloaddition | Mild conditions, convergent synthesis, avoids strong bases. nih.gov |

| h-WO₃ Nanorods | Oxidation with H₂O₂ | Green oxidant, high yield, recyclable catalyst. researchgate.net |

| Amphiphilic Resin-Dispersed Pd Nanoparticles | Transfer Hydrogenation | Aqueous medium, reusable catalyst system. ims.ac.jp |

| Chiral Ruthenium Complexes | Asymmetric Transfer Hydrogenation | High enantioselectivity for chiral products. mdpi.com |

Application in Supramolecular Chemistry and Materials Science

The defined three-dimensional structure of the cyclohexane (B81311) ring makes its derivatives valuable building blocks in supramolecular chemistry and materials science. ontosight.ai The presence of the trimethylsilyl (B98337) group on this compound provides a functional handle that can be exploited in these fields.

A primary application lies in the surface modification of materials. Silylation is a well-established technique for altering the surface properties of silica-based materials. cfsilicones.comresearchgate.net By grafting silanes onto silica (B1680970) surfaces, their character can be precisely tuned, for example, changing a hydrophilic surface to a hydrophobic one. researchgate.net This is critical in applications such as chromatography, where modified silica is used as the stationary phase, and in catalysis. cfsilicones.com The this compound molecule could serve as a precursor for creating novel surface-modifying agents where the cyclohexanone moiety imparts specific recognition or catalytic properties to the material.

In supramolecular chemistry, functionalized macrocycles like calixarenes are used to construct complex host-guest systems, sensors, and responsive vesicles. nih.gov While not a macrocycle itself, this compound could act as a versatile tripodal scaffold after further functionalization. The stereochemistry of the cyclohexane ring, influenced by the bulky silyl (B83357) group, could direct the spatial orientation of appended recognition motifs, leading to new receptors or self-assembling systems.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. numberanalytics.com For organosilicon compounds like this compound, advanced computational methods are poised to accelerate discovery in several key areas.

Ab initio molecular orbital (MO) and Density Functional Theory (DFT) calculations are particularly powerful for elucidating complex reaction mechanisms. taylorfrancis.commdpi.com These methods can map entire reaction pathways, identifying transition states and intermediates that are difficult to observe experimentally. mdpi.com For instance, computations can predict whether a reaction will proceed via an electrophilic or nucleophilic initial complex, and how substituents will affect the energy barriers and stereochemical outcomes. taylorfrancis.commdpi.com This predictive power is crucial for designing new reactions and optimizing conditions. numberanalytics.com

Beyond reaction mechanisms, computational models are increasingly used to predict molecular properties and guide the design of new functional molecules and materials. Machine learning algorithms, combined with molecular descriptors, can build models to forecast properties such as solubility or biological activity before a compound is ever synthesized. nih.govfrontiersin.org For this compound, computational screening could be used to design novel catalysts for its synthesis or to predict its binding affinity in a supramolecular context. ims.ac.jp Furthermore, as demonstrated with sila-cycloalkenes, computational modeling can predict the reactivity of organosilicon compounds in complex applications like bioorthogonal chemistry with remarkable accuracy. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Trimethylsilyl)cyclohexanone from cyclohexanol derivatives?

A method involving silylation followed by oxidation is effective. Cyclohexanol derivatives are converted to trimethylsilyl ethers using hexamethyldisilazane (HMDS) and trimethylchlorosilane in pyridine. Subsequent oxidation with Ph₃CBF₄ in CH₂Cl₂ at room temperature yields this compound with ~92% efficiency. This scalable protocol avoids harsh conditions and ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and trimethylsilyl (Si-C, ~1250 cm⁻¹) stretches.

- NMR : ¹H NMR shows a singlet for Si(CH₃)₃ at δ ~0.1–0.3 ppm; ¹³C and ²⁹Si NMR confirm substitution patterns.

- GC-MS : Verifies molecular ion peaks (e.g., m/z 184 for C₉H₁₈OSi) and detects impurities.

These techniques collectively validate structural integrity and purity .

Q. What chromatographic methods are recommended for purifying this compound?

Flash chromatography on silica gel with hexane/ethyl acetate gradients (5–20% EtOAc) separates the product from silylation byproducts. For high-purity isolation, Kugelrohr distillation under reduced pressure (0.1 mmHg, 80–90°C) is ideal due to the compound’s volatility .

Q. What safety protocols are critical when handling this compound?

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Avoid strong oxidizers; spills should be absorbed with vermiculite and cleaned with isopropanol.

- Eye exposure requires 15-minute flushing; skin contact necessitates immediate washing. Safety protocols align with cyclohexanone derivative guidelines .

Advanced Research Questions

Q. How does the trimethylsilyl group influence enantioselectivity in proline-catalyzed Friedländer condensations?

The trimethylsilyl group’s smaller size (vs. bulkier tert-butyldimethylsilyl) reduces steric hindrance, allowing tighter transition states in asymmetric reactions. Computational modeling (DFT) and chiral HPLC analysis reveal that substituent size modulates catalytic pocket accessibility, directly impacting enantiomeric excess (e.g., >90% ee with optimized conditions) .

Q. What mechanistic challenges arise in Baeyer-Villiger oxidations of this compound?

- Enzymatic systems : Cyclohexanone monooxygenase’s flavin C4a-peroxide intermediate may exhibit altered binding due to hydrophobic interactions with the silyl group, affecting lactone formation kinetics (Kₐ ~1 μM for cyclohexanone) .

- Chemical systems : Electron-withdrawing effects of the silyl group enhance ketone reactivity with mCPBA. Competing desilylation under acidic conditions must be monitored via TLC or in situ IR .

Q. How can researchers resolve conflicting product distributions in acid-catalyzed dehydration?

Deviations from Zaitsev’s rule (e.g., preferential formation of less substituted alkenes) occur due to steric effects of the silyl group. Systematic studies using H₂SO₄ vs. POCl₃ catalysts, paired with GC-MS analysis, reveal reaction pathways. Transition-state modeling (B3LYP/6-31G*) rationalizes product ratios .

Q. What strategies mitigate byproduct formation during autoxidation?

Radical inhibitors (BHT) and controlled oxygen exposure minimize omega-formyl byproducts. Solvent cage effects in aprotic media (CH₂Cl₂) reduce ring-opening side reactions. LC-MS tracking of hydroperoxide intermediates (e.g., 4-silylcyclohexyl hydroperoxide) optimizes conditions .

Q. How does the trimethylsilyl substituent affect nucleophilic addition kinetics?

The σ-π conjugation of the silyl group increases electron density at the carbonyl carbon, accelerating nucleophilic attack (e.g., Grignard reagents). Stopped-flow kinetic studies show a 5–10× rate enhancement compared to 4-methylcyclohexanone. Hammett analysis (σ ≈ -0.07) correlates electronic effects .

Q. What computational challenges arise in modeling conformational equilibria?

Accurate DFT methods (B3LYP-D3/def2-TZVP) are required to model steric effects on chair conformations. Variable-temperature NMR (VT-NMR) validates computed ΔG‡ values for ring flipping, while solvent models (PCM) account for dielectric environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.